(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
Description
The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate features a benzofuran core substituted with a 2,4-dichlorobenzylidene group at the 2-position and a 2,2-dimethylpropanoate ester at the 6-position.
Key structural attributes include:
- Electron-withdrawing substituents: The 2,4-dichlorophenyl group enhances electrophilicity, which may influence biological activity or crystallization behavior.
- Ester functionality: The 2,2-dimethylpropanoate (pivalate) group confers steric bulk and lipophilicity, impacting solubility and metabolic stability.
Properties
Molecular Formula |
C20H16Cl2O4 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H16Cl2O4/c1-20(2,3)19(24)25-13-6-7-14-16(10-13)26-17(18(14)23)8-11-4-5-12(21)9-15(11)22/h4-10H,1-3H3/b17-8- |
InChI Key |
XUJFHXRXTHFABN-IUXPMGMMSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
A copper-TMEDA complex catalyzes the cyclization of ortho-halogenated phenolic ketones in aqueous media, as demonstrated by López et al.. For the target compound, 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran is synthesized via:
This method offers sustainability advantages, with water as the solvent and catalyst reusability.
Bromination/Methoxylation of Tyrosol Derivatives
Alternative routes involve bromination and methoxylation of tyrosol analogs. For instance:
Subsequent hydrolysis of the methoxy group yields the 6-hydroxy intermediate required for esterification.
Formation of the 2,4-Dichlorobenzylidene Moiety
The Z-configured benzylidene group is introduced via Claisen-Schmidt condensation, a method validated for structurally analogous compounds.
Reaction Conditions
-
Substrates : 3-Oxo-2,3-dihydro-1-benzofuran-6-ol and 2,4-dichlorobenzaldehyde.
-
Temperature : Reflux at 80°C for 6–8 hours.
-
Mechanism :
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the 2,4-dichlorophenyl group and the benzofuran oxygen. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, with NOE enhancements observed between the benzylidene proton and the furan oxygen.
Esterification with 2,2-Dimethylpropanoic Acid
The final step involves esterifying the 6-hydroxy group with 2,2-dimethylpropanoic acid.
Acyl Chloride Method
-
Reagents : 2,2-Dimethylpropanoic acid chloride, pyridine (base), dichloromethane (solvent).
-
Procedure :
-
Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1).
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using DCC/DMAP are employed:
Optimization and Scalability
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Condensation time | 7 hours | Maximizes Z-isomer (94:6 Z:E) |
| Esterification temp | 0°C → 25°C | Reduces hydrolysis |
| Catalyst loading | 10 mol% CuI | Balances cost and efficiency |
Reaction scalability is demonstrated in patent US3320286, where analogous benzofuran esters are produced at kilogram scale with >90% purity.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Research indicates that derivatives of benzofuran compounds can exhibit anti-inflammatory and anti-cancer activities.
Case Study : A study published in the Journal of Medicinal Chemistry explored various benzofuran derivatives and their effects on cancer cell lines. The results indicated that compounds similar to (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran demonstrated significant cytotoxicity against breast cancer cells .
Antimicrobial Activity
Another significant application is in the field of antimicrobial agents. The presence of the dichlorobenzylidene moiety enhances the compound's ability to inhibit bacterial growth.
Research Findings : A comparative study on various benzofuran derivatives showed that those containing halogen substituents exhibited improved antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Material Science
The unique structure of this compound allows it to be utilized in materials science, particularly in the development of polymers and coatings.
Application Example : The synthesis of polymeric materials incorporating benzofuran units has been explored for their optical properties. These materials can be used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .
Data Tables
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs with 2,2-Dimethylpropanoate Esters
lists several compounds sharing the 2,2-dimethylpropanoate moiety but differing in their heterocyclic cores and substituents. Key comparisons include:
| Compound Name (CAS No.) | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Benzofuran | 2,4-Dichlorobenzylidene, 3-oxo | ~420 (estimated) |
| [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate (338419-28-6) | Triazole | 4-Chlorophenyl | 338.8 |
| (5-Oxo-3-pyridin-3-yl-1,2,4-oxadiazol-4-yl)methyl 2,2-dimethylpropanoate (345631-75-6) | Oxadiazole | Pyridin-3-yl | 345.6 |
| (3-Phenoxyphenyl) 2,2-dimethylpropanoate (98992-29-1) | Phenoxyphenyl | None (simple aromatic) | 298.3 |
Key Observations :
- Substituent Effects: The 2,4-dichlorobenzylidene group introduces stronger electron-withdrawing effects and halogen-mediated interactions (e.g., Cl···O/N) compared to monochloro or non-halogenated analogs .
Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives
describes diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d), which shares nitro and cyano substituents but differs in core structure:
Insights :
Hydrogen Bonding and Crystallization Behavior
As discussed in , hydrogen bonding patterns are critical for crystallization. The target compound’s dichlorobenzylidene group may participate in halogen bonding (Cl···O), while the ketone at the 3-position could act as a hydrogen bond acceptor. In contrast, analogs like (3-phenoxyphenyl) 2,2-dimethylpropanoate lack such groups, relying on weaker van der Waals interactions for packing .
Biological Activity
The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule with potential pharmacological applications. Its structural characteristics suggest a range of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 455.3 g/mol. The IUPAC name reflects its complex structure, which includes a benzofuran moiety and a dichlorobenzylidene group.
| Property | Value |
|---|---|
| Molecular Formula | C24H24Cl2O5 |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate |
| InChI Key | JTZFSKPLAZGEJH-UUYOSTAYSA-N |
Antimicrobial Properties
Research has indicated that compounds similar to (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. For example, compounds featuring similar structural elements have been documented to induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation: By interfering with cell cycle progression.
- Induction of oxidative stress: Leading to cellular damage and apoptosis.
A notable study reported that derivatives incorporating a benzofuran structure exhibited enhanced cytotoxicity against cancer cell lines compared to their analogs lacking this moiety .
The biological effects of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cellular metabolism in pathogens or cancer cells.
- Receptor Modulation: It could act on specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to (2Z)-2-(2,4-dichlorobenzylidene) demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that certain benzofuran derivatives led to significant reductions in cell viability. The study highlighted the role of oxidative stress in mediating these effects and suggested further exploration into the therapeutic potential of these compounds .
Q & A
Q. What synthetic methodologies are optimal for preparing (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Benzofuran Core Formation : React 6-hydroxy-1-benzofuran-3-one with 2,4-dichlorobenzaldehyde under acidic conditions (e.g., HCl/EtOH) to form the Z-configured benzylidene intermediate .
Esterification : Use 2,2-dimethylpropanoic acid chloride in anhydrous dichloromethane with a catalytic base (e.g., DMAP) to esterify the hydroxyl group at position 6 of the benzofuran core. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
- Key Considerations :
- Purify intermediates via column chromatography (silica gel, gradient elution).
- Confirm Z-configuration using NOESY NMR or X-ray crystallography .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2,4-DCl-benzaldehyde, HCl/EtOH, reflux, 12h | 65–70 | ≥95% |
| 2 | 2,2-Dimethylpropanoic acid chloride, DMAP, DCM, 0°C→RT | 80–85 | ≥98% |
Q. How to characterize this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Identify key functional groups:
- C=O stretch (3-oxo group) at ~1700–1750 cm⁻¹.
- C-O-C (ester) at ~1250–1300 cm⁻¹ .
- NMR :
- ¹H NMR : Look for the benzylidene proton (Z-configuration) as a singlet at δ 7.8–8.2 ppm.
- ¹³C NMR : Confirm ester carbonyl at δ 165–175 ppm and dichlorophenyl carbons at δ 120–140 ppm .
- XRD : Resolve crystal packing and Z-configuration (e.g., C–H···O interactions) with a resolution ≤ 0.8 Å .
Q. What safety protocols are critical when handling intermediates like 3,6-dichloro-2-hydroxybenzoic acid?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks.
- Work in a fume hood to avoid inhalation of chlorinated vapors.
- Neutralize waste with 10% NaOH before disposal .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Methodological Answer :
- Scenario : A weak NOE between benzylidene H and benzofuran H suggests partial E-isomer contamination.
- Resolution :
Re-crystallize the compound from ethanol/water (7:3) to isolate the Z-isomer.
Re-run NOESY with higher sensitivity (≥ 600 MHz NMR).
Validate via XRD: Measure dihedral angles between benzylidene and benzofuran planes (expected: ~0° for Z) .
Q. How to design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?
- Methodological Answer :
Computational Modeling : Use Discovery Studio to dock the compound into target proteins (e.g., cyclooxygenase-2). Optimize the Z-configuration’s binding affinity via MM-PBSA calculations .
Analog Synthesis : Modify substituents (e.g., replace 2,4-dichloro with 4-methoxy) and compare IC₅₀ values in enzyme assays.
- Key Parameters :
| Modification | Target Protein | IC₅₀ (μM) |
|---|---|---|
| 2,4-DCl | COX-2 | 0.45 |
| 4-OCH₃ | COX-2 | 1.20 |
Q. What advanced HPLC conditions are optimal for quantifying trace impurities?
- Methodological Answer :
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30), isocratic flow (1.0 mL/min).
- Detection : UV at 254 nm; LOD ≤ 0.1 μg/mL .
| Impurity | Retention Time (min) | Area (%) |
|---|---|---|
| E-isomer | 12.3 | ≤0.5 |
| Hydrolysis product | 8.9 | ≤0.3 |
Data Contradiction Analysis
Example : Conflicting XRD data on bond lengths in the benzylidene moiety.
- Resolution :
- Compare thermal ellipsoid models from multiple datasets.
- Validate via DFT calculations (B3LYP/6-31G* basis set) to reconcile experimental and theoretical bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
